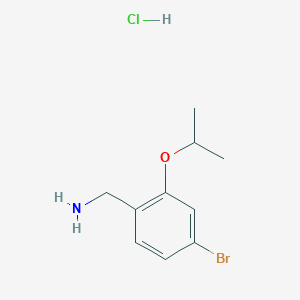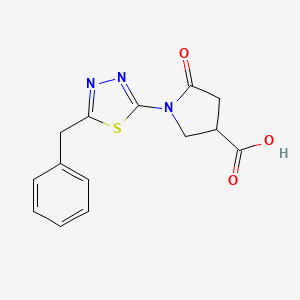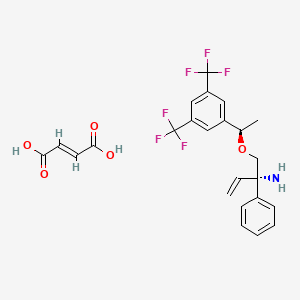
1-(4-Brom-3-chlorbenzoyl)azetidin
Übersicht
Beschreibung
“1-(4-Bromo-3-chlorobenzoyl)azetidine” is a chemical compound that can be purchased from various suppliers . It is a type of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines are synthesized through various methods, including [2+2] cycloaddition reactions . The synthetic chemistry of azetidine is an important yet undeveloped research area . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .Molecular Structure Analysis
The molecular structure of azetidines is driven by a considerable ring strain . This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol . This ring strain lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol), which provides a highly attractive entry to bond functionalization .Wissenschaftliche Forschungsanwendungen
Synthese und Reaktivität von Azetidinen
Azetidine, einschließlich „1-(4-Brom-3-chlorbenzoyl)azetidin“, sind eine der wichtigsten viergliedrigen Heterocyclen, die in der organischen Synthese und pharmazeutischen Chemie eingesetzt werden . Die Reaktivität von Azetidinen wird durch eine beträchtliche Ringspannung angetrieben, während der Ring gleichzeitig deutlich stabiler ist als der verwandter Aziridine . Dies führt sowohl zu einer einfachen Handhabung als auch zu einer einzigartigen Reaktivität, die unter geeigneten Reaktionsbedingungen ausgelöst werden kann .
Anwendungen von metallierten Azetidinen
Metallierte Azetidine wurden in verschiedenen Bereichen der Chemie eingesetzt . Der Metallierungsprozess kann die Reaktivität von Azetidinen erhöhen, wodurch sie für eine Vielzahl von chemischen Umwandlungen geeignet werden .
Praktische C(sp3)–H-Funktionalisierung
Azetidine, einschließlich „this compound“, wurden für die praktische C(sp3)–H-Funktionalisierung verwendet . Dieser Prozess ermöglicht die Einführung verschiedener funktioneller Gruppen an der C(sp3)–H-Position, was in der organischen Synthese von großer Bedeutung ist .
Einfache Öffnung mit Kohlenstoffnukleophilen
Azetidine können leicht mit Kohlenstoffnukleophilen geöffnet werden . Diese Eigenschaft macht sie nützlich bei der Synthese einer Vielzahl komplexer Moleküle .
Anwendung in der Polymersynthese
Azetidine wurden in der Polymersynthese eingesetzt . Die einzigartige Reaktivität von Azetidinen ermöglicht die Herstellung von Polymeren mit einzigartigen Eigenschaften .
Arzneimittelforschung
Azetidine, einschließlich „this compound“, wurden als Motive in der Arzneimittelforschung eingesetzt . Sie treten in bioaktiven Molekülen und Naturprodukten auf, von denen die bekanntesten Beispiele Azelnidipin, ein Antihypertensivum und Kalziumkanalblocker, Cobimetinib, ein Mitogen-aktivierter Proteinkinase-Inhibitor, oder Ximelagatran, ein orales Antikoagulans, sind .
Chirale Templates
Azetidine wurden als chirale Templates bei der Synthese komplexer Moleküle eingesetzt . Das viergliedrige Ringsystem von Azetidinen, das den eingebetteten polaren Stickstoff-Atom enthält, stellt ein privilegiertes Motiv in der pharmazeutischen Chemie dar .
Synthese von 1-Arenesulfonylazetidinen
Es wurde eine einfache, effiziente und allgemeine Methode für die Synthese von 1-Arenesulfonylazetidinen durch eine Eintopf-Reaktion von 1-Arenesulfonylaziridinen mit Dimethylsulfoxoniummethylid entwickelt . Diese Methode könnte möglicherweise für die Synthese von „this compound“ angewendet werden.
Wirkmechanismus
Mode of Action
Azetidines, the core structure of 1-(4-Bromo-3-chlorobenzoyl)azetidine, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . .
Biochemical Pathways
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines
Result of Action
, suggesting that they may have diverse effects at the molecular and cellular level.
Safety and Hazards
Zukünftige Richtungen
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future directions include the development of new synthetic strategies towards functionalized azetidines and their versatility as heterocyclic synthons . They also have potential applications in drug discovery, polymerization, and as chiral templates .
Biochemische Analyse
Biochemical Properties
1-(4-Bromo-3-chlorobenzoyl)azetidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in catalytic processes, such as Henry, Suzuki, Sonogashira, and Michael additions . These interactions are primarily driven by the compound’s strained ring structure, which makes it an excellent candidate for ring-opening and expansion reactions. Additionally, 1-(4-Bromo-3-chlorobenzoyl)azetidine has been found to act as an amino acid surrogate, making it valuable in peptidomimetic and nucleic acid chemistry .
Cellular Effects
The effects of 1-(4-Bromo-3-chlorobenzoyl)azetidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1-(4-Bromo-3-chlorobenzoyl)azetidine can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound has been observed to impact cell signaling pathways, which can affect cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Bromo-3-chlorobenzoyl)azetidine involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. The strained ring structure of 1-(4-Bromo-3-chlorobenzoyl)azetidine allows it to participate in ring-opening reactions, which can result in the formation of reactive intermediates that interact with biomolecules . Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Bromo-3-chlorobenzoyl)azetidine change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that 1-(4-Bromo-3-chlorobenzoyl)azetidine can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of 1-(4-Bromo-3-chlorobenzoyl)azetidine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, 1-(4-Bromo-3-chlorobenzoyl)azetidine can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in potential clinical applications.
Metabolic Pathways
1-(4-Bromo-3-chlorobenzoyl)azetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Additionally, 1-(4-Bromo-3-chlorobenzoyl)azetidine can affect the overall metabolic balance within cells, contributing to its potential therapeutic effects .
Transport and Distribution
The transport and distribution of 1-(4-Bromo-3-chlorobenzoyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of 1-(4-Bromo-3-chlorobenzoyl)azetidine within specific tissues are important for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 1-(4-Bromo-3-chlorobenzoyl)azetidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize within the nucleus, cytoplasm, and other cellular organelles, where it interacts with biomolecules to exert its effects . Understanding the subcellular localization of 1-(4-Bromo-3-chlorobenzoyl)azetidine is crucial for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
azetidin-1-yl-(4-bromo-3-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVHYUXOIBBBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)
![4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383851.png)
![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)

![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)
![(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone](/img/structure/B1383859.png)
![tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1383861.png)
![1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B1383863.png)
![(4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride](/img/structure/B1383865.png)
